(5-Bromo-2-methylphenyl)hydrazine hydrochloride
Overview
Description
The compound "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" is a chemical entity that has been synthesized and studied for various applications. It is derived from p-toluidines and has been developed for large-scale preparation, indicating its potential utility in industrial or research settings .
Synthesis Analysis
The synthesis of "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" involves a series of reactions starting from p-toluidines. The process includes nitration, Sandmeyer reaction, nitro reduction, diazotization, and reduction, leading to an overall yield of 30% . This synthesis pathway suggests a complex multi-step procedure that requires careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
While the specific molecular structure analysis of "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" is not detailed in the provided papers, related compounds have been characterized using techniques such as X-ray diffraction, IR, and NMR spectroscopy . These techniques are essential for confirming the structure of synthesized compounds and understanding their molecular geometry, which is crucial for predicting reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of hydrazine derivatives, including "(5-Bromo-2-methylphenyl)hydrazine hydrochloride," can be inferred from studies on similar compounds. Hydrazine derivatives are known to undergo condensation reactions with various substrates, leading to a range of products such as pyrazoles, pyrazolines, and other nitrogen-containing heterocycles . These reactions are significant in the synthesis of pharmaceuticals, agrochemicals, and energetic materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" are not explicitly discussed in the provided papers. However, related compounds exhibit properties such as crystallization behavior, vibrational modes, and thermal stability, which can be studied using techniques like single crystal X-ray diffraction, FTIR spectroscopy, and thermal gravimetric analysis . These properties are important for understanding the stability, solubility, and handling requirements of the compound.
Scientific Research Applications
Synthesis and Characterization
(5-Bromo-2-methylphenyl)hydrazine hydrochloride is utilized in the synthesis of various chemical compounds due to its reactivity. For instance, it has been involved in reactions leading to the formation of novel bromo hydrazine derivatives characterized by crystallographic, DFT studies, and Hirshfeld surface analysis. These derivatives are significant for their potential applications in biological activities and material sciences, demonstrating the versatility of (5-Bromo-2-methylphenyl)hydrazine hydrochloride in chemical synthesis (Lalvani et al., 2021).
Molecular Interactions and Stability
Research involving (5-Bromo-2-methylphenyl)hydrazine hydrochloride extends to the study of molecular interactions and stability within chemical structures. The compound has been used to explore the fluorescence properties and crystal structures of various complexes, indicating its utility in understanding molecular dynamics and stability. Studies such as those conducted by Chang-zheng have revealed how ligands and complexes containing bromo and hydrazine groups exhibit enhanced fluorescence intensity, highlighting the compound's role in material science and photophysical studies (Chang-zheng, 2012).
Antimicrobial and Biological Activities
The antimicrobial properties of compounds synthesized using (5-Bromo-2-methylphenyl)hydrazine hydrochloride have been a subject of investigation. For example, Bharti et al. synthesized a series of compounds containing the thiazole ring and evaluated their antimicrobial activities. Such studies contribute to the field of medicinal chemistry by identifying potential therapeutic agents and understanding the structure-activity relationship of these compounds (Bharti et al., 2010).
Corrosion Inhibition
(5-Bromo-2-methylphenyl)hydrazine hydrochloride has been explored for its application in corrosion inhibition. Research by Yadav et al. focused on the inhibitive properties of synthesized hydrazine compounds on steel surfaces in acidic environments. Such studies are crucial for the development of effective corrosion inhibitors in industrial applications, showcasing the practical importance of (5-Bromo-2-methylphenyl)hydrazine hydrochloride in materials science (Yadav et al., 2015).
Chemical Synthesis Processes
The compound's role in chemical synthesis processes has been documented, with studies detailing methodologies for its preparation and utilization in further chemical reactions. This highlights the compound's significance in synthetic chemistry, providing a foundation for the development of new materials and chemicals (Ben-ren, 2010).
Safety And Hazards
properties
IUPAC Name |
(5-bromo-2-methylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDKQYITVUEBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624260 | |
Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methylphenyl)hydrazine hydrochloride | |
CAS RN |
214915-80-7 | |
Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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